molecular formula C20H16N4O4 B2840807 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione CAS No. 1251591-96-4

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Cat. No.: B2840807
CAS No.: 1251591-96-4
M. Wt: 376.372
InChI Key: VDNLSIAJAPUMPZ-UHFFFAOYSA-N
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Description

1-((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a synthetic organic compound with a molecular formula of C20H16N4O4 and a molecular weight of 376.4 g/mol . This chemically complex molecule features a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group, linked via a methylene bridge to a 4-phenylpyrazine-2,3-dione moiety. The integration of these distinct pharmacophores makes it a compound of significant interest in medicinal chemistry and drug discovery research. The core structure of this compound suggests potential for diverse biological activities, based on the established profiles of its constituent heterocycles. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its role in compounds with a wide range of therapeutic applications . Similarly, pyrazole and pyrazine derivatives are frequently explored for their antimicrobial properties . Researchers may investigate this hybrid molecule for its potential interactions with biological targets such as enzymes and nucleic acids . Its specific mechanism of action would be a key focus of ongoing research, potentially involving inhibition of key microbial enzymes like DNA gyrase, a validated target for antibacterial agents . This product is provided for research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-27-16-9-7-14(8-10-16)18-21-17(28-22-18)13-23-11-12-24(20(26)19(23)25)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNLSIAJAPUMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems :

  • Pyrazine-dione vs. Pyrazoline : The target compound’s pyrazine-dione core differs from pyrazoline derivatives (e.g., 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline from ). Pyrazolines are five-membered rings with one nitrogen, while pyrazine-diones are six-membered bicyclic systems with two nitrogens and two ketones. The latter’s extended conjugation may enhance stability and electronic interactions in biological systems .
  • Oxadiazole Substituents: The 1,2,4-oxadiazole moiety in the target compound is structurally analogous to derivatives in (piperidine-linked oxadiazoles) and (pyridinone-linked oxadiazoles). However, substituents on the oxadiazole ring vary significantly: 4-Methoxyphenyl (target): Electron-donating, improves solubility. 4-Trifluoromethylphenyl (): Electron-withdrawing, increases lipophilicity. 4-Trifluoromethoxyphenyl (): Balances lipophilicity and electronic effects .

Table 1: Key Structural Differences

Compound Core Structure Oxadiazole Substituent Key Functional Groups
Target Compound Pyrazine-dione 4-Methoxyphenyl Methoxy, diketone
1h () 2-Pyrazoline 4-Methoxyphenyl Methyl, hydrazine
Figure 13 () Piperidine-morpholine 4-Trifluoromethylphenyl Trifluoromethyl, sulfonamide
Compound Thienopyrimidine-dione 2-Chlorophenyl Chloro, fluorobenzyl
Physicochemical Properties
  • Solubility : The 4-methoxyphenyl group in the target compound improves water solubility compared to halogenated analogs (e.g., ’s chloro-substituted derivative).
  • Melting Points : Pyrazine-diones typically exhibit higher melting points (>200°C) due to hydrogen bonding, whereas pyrazolines (e.g., 1h, m.p. 120–124°C) have lower thermal stability .
  • Spectral Data :
    • 1H-NMR : The target’s methoxy proton resonates at δ ~3.75–3.80 ppm, similar to ’s compounds.
    • 13C-NMR : Oxadiazole carbons appear at δ ~160–165 ppm, consistent with and .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Key Steps : Use multi-step protocols involving cyclocondensation (e.g., with POCl₃/DMF for formylation) and alkylation of intermediates like oxadiazole derivatives .
  • Optimization : Control reaction conditions (e.g., reflux in ethanol/glacial acetic acid for 4–7 hours) and employ purification via column chromatography or recrystallization (ethanol-water mixtures) .
  • Monitoring : Track progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (5:1) or HPLC for intermediates .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm connectivity of the oxadiazole, pyrazine-dione, and methoxyphenyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N bonds) for solid-state characterization .

Q. What initial biological screening assays are recommended?

Methodological Answer:

  • Antimicrobial Testing : Screen against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution assays. Oxadiazole derivatives often show activity via membrane disruption .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study intramolecular interactions (e.g., C–H⋯N bonds) and electron density maps .
  • Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate results under controlled conditions (e.g., pH, serum content) to minimize variability .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using analogs from structural databases (e.g., PubChem) .

Q. How are synthetic impurities characterized and mitigated?

Methodological Answer:

  • HPLC-MS : Identify byproducts (e.g., incomplete alkylation products) and adjust stoichiometry or reaction time .
  • Recrystallization : Use solvent mixtures (e.g., DMSO/water) to isolate pure crystals .

Q. What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays; correlate with IC₅₀ values .
  • Receptor Binding : Perform radioligand displacement assays (e.g., for GPCRs) to quantify affinity .

Q. How does electron-donating/withdrawing substitution affect reactivity?

Methodological Answer:

  • Synthetic Tuning : Replace 4-methoxyphenyl with nitro or chloro groups via Vilsmeier-Haack formylation; monitor electronic effects via Hammett constants .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-transfer capacity .

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the pyrazine-dione nitrogen .
  • Co-solvents : Use DMSO/PBS mixtures (≤0.1% v/v) to avoid cytotoxicity .

Q. How stable is the oxadiazole ring under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .
  • Thermal Analysis : Use DSC/TGA to determine decomposition temperatures (>200°C typical for oxadiazoles) .

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